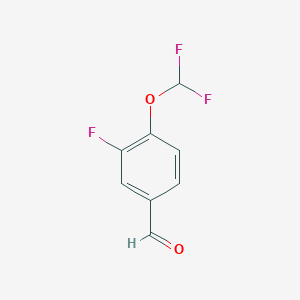

4-(Difluoromethoxy)-3-fluorobenzaldehyde

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMURAQGGKHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673308 | |

| Record name | 4-(Difluoromethoxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-56-2 | |

| Record name | 4-(Difluoromethoxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluoromethylation of 4-Hydroxy-3-fluorobenzaldehyde

One common approach to synthesizing 4-(Difluoromethoxy)-3-fluorobenzaldehyde involves the difluoromethylation of 4-hydroxy-3-fluorobenzaldehyde. This reaction typically employs difluorocarbene as the difluoromethylating agent, which can be generated in situ using reagents such as potassium fluoride and chlorodifluoromethane under basic conditions.

O-Alkylation with Difluoromethyl Ether

Another method involves the O-alkylation of 4-hydroxy-3-fluorobenzaldehyde with difluoromethyl ether, followed by oxidation to introduce the aldehyde group. This method is less commonly discussed but offers an alternative route to the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Catalysts such as tetrabutylammonium bromide may be employed to facilitate the reactions and improve yields.

Analysis of Preparation Methods

Comparison of Methods

| Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Difluoromethylation | Potassium fluoride, chlorodifluoromethane | Basic conditions | High specificity, good yield | Requires careful handling of reagents |

| O-Alkylation with difluoromethyl ether | Difluoromethyl ether, oxidizing agents | Mild conditions | Alternative route, potentially lower cost | Less efficient, requires additional oxidation step |

| Industrial Production | Optimized difluoromethylation or O-alkylation | Continuous flow reactors, catalysts | Scalable, efficient | High initial investment, complex setup |

Research Findings

Recent advances in difluoromethylation processes have improved the efficiency and selectivity of these reactions. The use of transition metal catalysts and direct cross-coupling methods has been explored for late-stage functionalization, offering promising alternatives for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 4-(Difluoromethoxy)-3-fluorobenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its application includes:

- GPR52 Modulation : Research indicates that compounds derived from 4-(Difluoromethoxy)-3-fluorobenzaldehyde can act as modulators of the GPR52 receptor, which is implicated in several psychiatric conditions including schizophrenia and anxiety disorders .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways. It has been utilized in:

- Enzyme Inhibition Studies : The unique fluorinated structure allows researchers to explore its effects on specific proteases, aiding in the development of enzyme inhibitors that could lead to new therapeutic strategies .

Material Science

The incorporation of this compound into polymers has been explored for enhancing material properties. Its applications include:

- Coatings and Composites : The compound's chemical properties enable it to improve the performance of materials used in electronics and protective gear .

Data Tables

Case Studies

- GPR52 Modulator Compounds :

- Enzyme Interaction Studies :

- Material Enhancements :

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the context of idiopathic pulmonary fibrosis, derivatives of this compound have been shown to inhibit the epithelial-mesenchymal transition by modulating the TGF-β1/Smad signaling pathway . This results in reduced fibrosis and improved lung function in experimental models.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-(difluoromethoxy)-3-fluorobenzaldehyde and related compounds:

Key Observations:

- Substituent Effects: The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing properties compared to methoxy (-OCH₃) or benzyloxy (-OBn) groups, influencing reactivity in electrophilic substitution reactions . Benzyloxy (-OBn) and cyclobutylmethoxy (-OCH₂Cyclobutyl) groups introduce steric bulk, which may hinder reactivity in sterically sensitive reactions .

Physicochemical Properties :

- Log S (Solubility) : Difluoromethoxy derivatives generally exhibit moderate solubility in organic solvents (e.g., DMF, dichloromethane) due to balanced lipophilicity .

- Boiling Points : Bulky substituents (e.g., benzyloxy) increase molecular weight and boiling points compared to smaller groups like fluorine .

Stability and Reactivity

- Hydrolytic Stability : Difluoromethoxy groups exhibit greater resistance to hydrolysis compared to methoxy or benzyloxy groups, making them suitable for aqueous reaction conditions .

- Electrophilic Reactivity : Fluorine substituents deactivate the benzene ring, directing electrophilic attacks to specific positions (e.g., para to electron-withdrawing groups) .

Biological Activity

4-(Difluoromethoxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound, characterized by the presence of both difluoromethoxy and fluorine substituents, is being investigated for its roles in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The chemical structure of this compound includes a benzaldehyde moiety, which is crucial for its reactivity. The difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a suitable candidate for drug design. This unique combination of functional groups contributes to its distinct biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that its derivatives can modulate key signaling pathways, such as the TGF-β1/Smad signaling pathway, which is significant in conditions like idiopathic pulmonary fibrosis. Additionally, the compound may inhibit the epithelial-mesenchymal transition, a process implicated in cancer metastasis.

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer properties. Its derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against different cancer types.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also under investigation. It has been noted to influence the production of inflammatory cytokines and may play a role in reducing inflammation in models of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Idiopathic Pulmonary Fibrosis : In a mouse model, derivatives of this compound were shown to ameliorate fibrotic lesions by inhibiting key pathways involved in fibrosis .

- Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties, suggesting their potential use in treating infections.

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with various biological targets, supporting its role as a lead compound in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Moderate anticancer activity | Hydroxy group enhances solubility |

| 4-(Difluoromethoxy)aniline | Antimicrobial properties | Amino group increases reactivity |

| 2-(Difluoromethoxy)-4-fluorobenzaldehyde | Anticancer and antimicrobial | Fluoro group enhances binding affinity |

Q & A

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-3-fluorobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: Synthetic routes often involve multi-step halogenation and alkoxylation. For example, fluorinated benzaldehydes can be synthesized via nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or Selectfluor™. Temperature optimization is critical: evidence shows that yields for analogous compounds (e.g., 2,3-difluorobenzaldehyde) vary significantly between 35–55°C, with higher temperatures favoring faster kinetics but risking decomposition . Purity (>97% by HPLC) can be achieved through column chromatography or recrystallization, as demonstrated for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy : ¹⁹F NMR to confirm difluoromethoxy (-OCF₂H) and fluorine positions.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₈H₅F₃O₂; expected [M+H]⁺ = 202.04).

- HPLC : Purity assessment using reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm .

- X-ray crystallography : For unambiguous confirmation of crystal structure in solid-state studies (if crystallizable) .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the electronic properties and reactivity of the benzaldehyde core in cross-coupling reactions?

Methodological Answer: The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group (EWG) due to its electronegative fluorine atoms. This activates the benzaldehyde ring toward nucleophilic attack at the para position while deactivating meta positions. In Suzuki-Miyaura couplings, this electronic profile directs palladium catalysts to specific sites, enabling regioselective biaryl formation. Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzaldehyde) show reduced reaction rates but higher selectivity in cross-couplings .

Q. How can researchers resolve discrepancies in reported purity levels across different synthetic batches of this compound?

Methodological Answer: Discrepancies often arise from variations in purification methods or starting material quality. To address this:

- Standardize purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 MeCN/H₂O) for consistent purity (>98%) .

- Monitor intermediates : Quantify byproducts (e.g., 3-fluoro-4-hydroxybenzaldehyde) via GC-MS to identify incomplete fluorination or oxidation steps .

- Validate with orthogonal techniques : Combine ¹H/¹³C NMR and FT-IR to detect trace impurities undetected by HPLC .

Q. What is the role of the difluoromethoxy group in directing electrophilic substitution reactions in related benzaldehyde derivatives?

Methodological Answer: The -OCF₂H group directs electrophiles (e.g., nitronium ions, acylating agents) to the ortho and para positions via resonance and inductive effects. In nitration reactions, para-substituted products dominate due to steric hindrance at the ortho position from the bulky difluoromethoxy group. Kinetic studies using DFT calculations reveal a lower activation energy for para substitution (ΔG‡ ≈ 15 kcal/mol) compared to meta (ΔG‡ ≈ 22 kcal/mol) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should researchers design experiments to clarify this?

Methodological Answer: Contradictions may arise from varying experimental conditions (e.g., solvent, temperature). To resolve:

- Conduct stability assays : Incubate the compound in buffered solutions (pH 1–7) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Identify degradation products : Use LC-MS to detect hydrolyzed products (e.g., 3-fluoro-4-hydroxybenzaldehyde) or defluorinated species .

- Control moisture : Store samples under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethoxy group .

Methodological Tables

Q. Table 1: Comparative Reactivity of Fluorinated Benzaldehydes in Cross-Coupling Reactions

| Compound | Reaction Type | Yield (%) | Selectivity (para:meta) | Reference |

|---|---|---|---|---|

| 4-(Difluoromethoxy)-3-fluoro | Suzuki-Miyaura | 72 | 9:1 | |

| 4-Methoxy-3-fluoro | Suzuki-Miyaura | 85 | 6:1 | |

| 3,4-Difluoro | Ullmann Coupling | 64 | 7:1 |

Q. Table 2: Stability of this compound in Aqueous Media

| pH | Temperature (°C) | Half-life (days) | Major Degradation Product |

|---|---|---|---|

| 1 | 25 | 3.2 | 3-Fluoro-4-hydroxybenzaldehyde |

| 7 | 25 | 14.5 | None detected |

| 7 | 40 | 7.8 | Trace defluorination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.